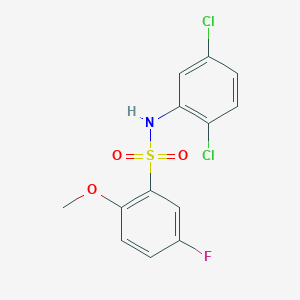
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, commonly known as DCFMS, is a sulfonamide derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. DCFMS has been reported to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities.
Mécanisme D'action
DCFMS exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH balance and cell proliferation. DCFMS binds to the active site of CAIX and inhibits its activity, leading to a decrease in pH and cell proliferation.
Biochemical and Physiological Effects:
DCFMS has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DCFMS has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo.
Orientations Futures
There are several future directions for the research on DCFMS. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another potential application is in the development of anti-cancer therapies. Further research is needed to optimize the pharmacokinetic properties of DCFMS and to better understand its mechanism of action. Additionally, the development of novel CAIX inhibitors based on the structure of DCFMS could lead to the discovery of more potent and selective anti-cancer agents.
Méthodes De Synthèse
DCFMS can be synthesized by reacting 2,5-dichloronitrobenzene with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with a reducing agent such as iron powder to yield DCFMS.
Applications De Recherche Scientifique
DCFMS has been widely studied for its anti-inflammatory and anti-tumor properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. DCFMS has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-3-9(16)7-13(12)21(18,19)17-11-6-8(14)2-4-10(11)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLIINZAMOQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5014484.png)
![1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5014489.png)

![4-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5014498.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5014514.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5014530.png)
![1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5014535.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5014541.png)
![2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5014545.png)
![3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5014547.png)
![3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5014551.png)
![2-{[(4-chlorophenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5014559.png)
![N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014564.png)